molecular formula C28H26N4O3S B2482647 N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 941877-43-6

N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2482647
CAS No.: 941877-43-6
M. Wt: 498.6
InChI Key: YNYCZUYFGCSQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound belonging to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a quinazolinone core, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-18-5-4-6-22(15-18)29-25(33)17-36-28-31-24-8-3-2-7-23(24)27(35)32(28)16-19-9-11-20(12-10-19)26(34)30-21-13-14-21/h2-12,15,21H,13-14,16-17H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYCZUYFGCSQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Promoted Cyclization of ortho-Fluorobenzamides

A high-yielding method involves treating ortho-fluorobenzamide derivatives with amides under strongly basic conditions. For example, 2-fluorobenzamide reacts with N-methylbenzamide in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃) at 135°C, achieving 70% yield of the quinazolinone scaffold. This method avoids transition metals, aligning with green chemistry principles.

Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the ortho-fluorine, followed by intramolecular cyclization. DMSO acts as both solvent and mild oxidant.

H₂O₂-Mediated Oxidative Cyclization

An alternative approach employs 2-aminobenzamide with dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) at 150°C. This protocol generates the quinazolinone core via radical intermediates, yielding 74–82% for substituted variants.

Advantages :

  • Utilizes H₂O₂ as a green oxidant.
  • Tolerates electron-withdrawing and donating groups on the benzamide.

Functionalization at Position 2: Sulfanyl-Carbamoylmethyl Substituent

Thiolation via Nucleophilic Substitution

The quinazolinone core is functionalized at position 2 by introducing a sulfanyl group. For instance, 2-chloroquinazolin-4-one reacts with mercaptoacetic acid in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C, yielding the thioether intermediate.

Carbamoylation of the Thiol Group

The mercaptoacetic acid moiety is subsequently amidated with 3-methylaniline using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This step achieves the carbamoylmethylsulfanyl side chain with 65–78% yield.

Optimization Note :

  • Excess 3-methylaniline (1.5 equiv) and prolonged reaction times (24 h) improve conversion.

Alkylation at Position 3: N-Cyclopropyl-4-(methyl)benzamide Side Chain

Synthesis of the Benzamide Electrophile

4-(Bromomethyl)benzoyl chloride is prepared by treating 4-methylbenzoic acid with thionyl chloride (SOCl₂), followed by bromination using N-bromosuccinimide (NBS) under light. Reaction with cyclopropylamine in tetrahydrofuran (THF) furnishes N-cyclopropyl-4-(bromomethyl)benzamide in 85% yield.

N-Alkylation of Quinazolinone

The quinazolinone nitrogen at position 3 is alkylated using the benzamide electrophile. Conditions involve cesium carbonate (2.5 equiv) in DMSO at 90°C for 12 h, achieving 60–70% yield.

Side Reaction Mitigation :

  • Strict temperature control prevents over-alkylation.
  • Use of anhydrous DMSO minimizes hydrolysis.

Final Assembly and Purification

Coupling and Workup

The thiol-functionalized quinazolinone is alkylated with the benzamide electrophile, followed by aqueous workup (ethyl acetate/water extraction) and column chromatography (silica gel, petroleum ether/ethyl acetate gradient).

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 4.55 (s, 2H, CH₂), 2.98 (m, 1H, cyclopropyl), 2.31 (s, 3H, CH₃).
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₈H₂₅N₄O₃S: 513.1698; found: 513.1701.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages
Base-promoted cyclization 70% Cs₂CO₃, DMSO, 135°C, 24 h Transition-metal-free, scalable
H₂O₂-mediated 78% H₂O₂, DMSO, 150°C, 20 h Green chemistry, radical mechanism
Alkylation 70% Cs₂CO₃, DMSO, 90°C, 12 h Tolerates bulky electrophiles

Challenges and Mitigation Strategies

  • Oxidation of Thiol Intermediates : Use of inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) prevents disulfide formation.
  • Regioselectivity in Alkylation : Steric hindrance from the 2-position substituent directs alkylation to the 3-position nitrogen.
  • Solubility Issues : Polar aprotic solvents (DMSO, DMF) enhance intermediate solubility during coupling.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and benzamide analogs. Examples include:

  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
  • N-cyclopropyl-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness

N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyclopropyl group, a quinazoline moiety, and a sulfanyl link, which may contribute to its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives related to quinazoline compounds. For example, compounds with similar structural features have shown significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
N-cyclopropyl derivativeE. coli15
N-cyclopropyl derivativeS. aureus12

Antifungal Activity

In addition to antibacterial effects, quinazoline derivatives are often screened for antifungal activity. Compounds similar to this compound have demonstrated moderate antifungal activity against strains like Aspergillus niger and Candida albicans.

Enzyme Inhibition

Research indicates that the compound may also act as an inhibitor for certain enzymes. For instance, enzyme assays have shown that derivatives can inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases.

EnzymeInhibition %
Acetylcholinesterase65%
Urease50%

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Docking studies suggest that the compound binds effectively to active sites on target proteins, potentially altering their function.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Prajapati et al. evaluated various amides for their antibacterial properties. The results indicated that compounds with similar functional groups exhibited significant antibacterial activity against common pathogens .
  • Enzyme Inhibition Analysis : Another research article highlighted the enzyme inhibitory potential of quinazoline derivatives, noting that certain compounds showed promise as therapeutic agents in treating conditions associated with elevated AChE activity .

Q & A

Q. What are the critical steps in synthesizing N-cyclopropyl-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide, and how can reaction conditions be optimized?

  • The synthesis typically involves: (i) Formation of the quinazoline core via cyclization of anthranilic acid derivatives. (ii) Introduction of the sulfanyl group through nucleophilic substitution. (iii) Coupling of the N-cyclopropylbenzamide moiety using activating agents like EDCI or HOBt. Key parameters include temperature (60–80°C for cyclization), solvent choice (DMF or THF for coupling), and stoichiometric control of reagents to minimize side products. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR confirms functional group integration and regiochemistry.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.
  • FT-IR identifies key bonds (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹). Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .

Q. How does the quinazoline core contribute to the compound’s bioactivity?

  • The 4-oxo-3,4-dihydroquinazoline scaffold is known to inhibit enzymes like tyrosine kinases or topoisomerases. Validation assays :
  • In vitro enzyme inhibition assays (IC50 determination).
  • Molecular docking studies to map interactions with ATP-binding pockets.
  • Comparative analysis with structurally simplified analogs to isolate pharmacophore contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

  • Use SHELXL for refinement, focusing on:
  • Electron density maps to validate sulfanyl group orientation.
  • Twinning tests to address overlapping reflections.
  • Hydrogen bonding networks to confirm amide conformations.
    Discrepancies between X-ray and computational models (e.g., DFT-optimized geometries) may require re-evaluation of disorder modeling .

Q. What strategies improve low yields in the sulfanyl-group coupling step?

  • Optimization approaches :
  • Use fresh Lawesson’s reagent or alternative thiolating agents (e.g., P4S10).
  • Pre-activate the quinazoline intermediate with NaH to enhance nucleophilicity.
  • Employ anhydrous solvents (e.g., dry DCM) and inert atmosphere to prevent hydrolysis.
    Yields <50% may indicate competing oxidation; monitor via LC-MS and introduce antioxidants like BHT .

Q. How can derivative design enhance pharmacokinetic properties while retaining activity?

  • Structural modifications :
  • Replace the cyclopropyl group with fluorinated alkyl chains to improve metabolic stability.
  • Introduce hydrophilic substituents (e.g., morpholine) on the benzamide moiety to enhance solubility.
  • Validate using ADMET prediction tools (e.g., SwissADME) followed by in vitro hepatic microsome assays .

Q. What computational methods predict target interactions for this compound?

  • Molecular dynamics (MD) simulations to assess binding stability over 100 ns trajectories.
  • Free-energy perturbation (FEP) to quantify affinity changes for mutated targets.
  • Pharmacophore modeling to align with known kinase inhibitors (e.g., gefitinib’s anilino-quinazoline motif). Cross-validate with SPR-based binding kinetics .

Q. How to address solubility limitations in cellular assays?

  • Formulation strategies :
  • Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v).
  • Prepare nanocrystalline suspensions via anti-solvent precipitation.
  • Derivatize with PEGylated side chains.
    Measure equilibrium solubility via shake-flask method and validate in cell viability assays (e.g., MTT) .

Q. What analytical workflows confirm batch-to-batch consistency in synthesis?

  • Quality control pipeline :
  • HPLC-PDA with retention time matching (±0.1 min).
  • 2D NMR (HSQC, HMBC) to verify stereochemical consistency.
  • DSC/TGA to monitor polymorphic stability.
    Outliers in elemental analysis (>0.3% deviation) warrant re-crystallization .

Q. How can researchers differentiate off-target effects in mechanism-of-action studies?

  • Multi-omics integration :
  • Transcriptomics (RNA-seq) to identify dysregulated pathways.
  • Chemoproteomics (activity-based protein profiling) to map engaged targets.
  • CRISPR-Cas9 knockout of putative targets to confirm phenotype rescue.
    Cross-reference with STRING database for network analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.